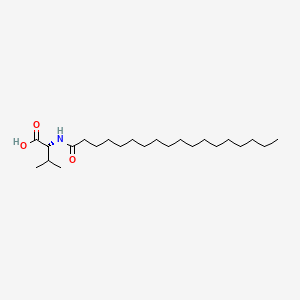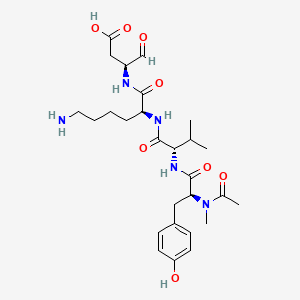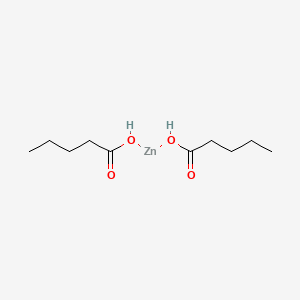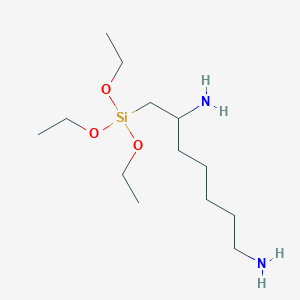
N-Octadecanoyl-D-valine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Octadecanoyl-D-valine, also known as N-stearoyl-D-valine, is a fatty acyl derivative of the amino acid valine. It is a member of the N-acyl amino acids family, which are compounds formed by the conjugation of fatty acids with amino acids. This compound has a molecular formula of C23H45NO3 and a molecular weight of 383.61 g/mol . It is characterized by its long hydrophobic alkyl chain and a polar amino acid moiety, making it amphiphilic in nature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Octadecanoyl-D-valine typically involves the acylation of D-valine with octadecanoic acid (stearic acid). The reaction can be carried out using various coupling reagents such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve microbial synthesis methods. Microbial preparation of D-valine, a precursor, can be achieved through microbial asymmetric degradation of DL-valine, microbial stereoselective hydrolysis of N-acyl-DL-valine by D-aminoacylase, or microbial specific hydrolysis of DL-5-isopropylhydantoin by D-hydantoinase coupled with D-carbamoylase . These methods are environmentally friendly and offer high stereo selectivity and productivity.
Analyse Des Réactions Chimiques
Types of Reactions
N-Octadecanoyl-D-valine can undergo various chemical reactions, including:
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield D-valine and octadecanoic acid.
Oxidation: The fatty acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
Hydrolysis: D-valine and octadecanoic acid.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-Octadecanoyl-D-valine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of N-acyl amino acids and their interactions with other molecules.
Biology: It is used in lipidomics research to study the role of N-acyl amino acids in biological systems.
Mécanisme D'action
The mechanism of action of N-Octadecanoyl-D-valine involves its interaction with cellular membranes due to its amphiphilic nature. The long hydrophobic alkyl chain can insert into the lipid bilayer, while the polar amino acid moiety can interact with the polar head groups of the membrane lipids. This interaction can affect membrane fluidity and permeability, influencing various cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Octadecanoyl-L-valine: Similar in structure but with the L-enantiomer of valine.
N-Stearoyl-D-erythro-sphingosine: Another N-acyl amino acid with a sphingosine backbone.
N-Stearoyl-L-serine: Similar structure but with serine instead of valine.
Uniqueness
N-Octadecanoyl-D-valine is unique due to its specific combination of a long hydrophobic alkyl chain and the D-enantiomer of valine. This specific structure allows it to interact uniquely with biological membranes and other molecules, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C23H45NO3 |
|---|---|
Poids moléculaire |
383.6 g/mol |
Nom IUPAC |
(2R)-3-methyl-2-(octadecanoylamino)butanoic acid |
InChI |
InChI=1S/C23H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(25)24-22(20(2)3)23(26)27/h20,22H,4-19H2,1-3H3,(H,24,25)(H,26,27)/t22-/m1/s1 |
Clé InChI |
SIPMISGYHBUSIB-JOCHJYFZSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)N[C@H](C(C)C)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,33S,36R,39R,51S)-5,31-dichloro-51-[3-(dimethylamino)propylcarbamoyl]-2,25,30,43,48-pentahydroxy-22-(methylamino)-21,34,37,53,55,58-hexaoxo-46-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,27-trioxa-20,35,38,52,54,57-hexazaundecacyclo[37.14.2.23,6.214,17.219,33.223,26.18,12.128,32.140,44.010,36.045,50]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23,25,28(59),29,31,40(56),41,43,45(50),46,48,60,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B13828105.png)
![7-Methyl-3-prop-2-ynoxy-4,5,6,7-tetrahydro-[1,2]thiazolo[4,5-c]pyridine](/img/structure/B13828112.png)

![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)




![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
